molecular formula C21H18BrF3N2OS B3223990 5-(4-bromophenyl)-2-(cyclopentylsulfanyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole CAS No. 1226445-75-5

5-(4-bromophenyl)-2-(cyclopentylsulfanyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole

Cat. No.: B3223990
CAS No.: 1226445-75-5
M. Wt: 483.3
InChI Key: LYAPOFRQGDJRED-UHFFFAOYSA-N
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Description

5-(4-bromophenyl)-2-(cyclopentylsulfanyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole is a complex organic compound characterized by the presence of bromophenyl, cyclopentylsulfanyl, and trifluoromethoxyphenyl groups attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)-2-(cyclopentylsulfanyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole typically involves multi-step organic reactionsCommon reagents used in these reactions include brominating agents, sulfur-containing compounds, and trifluoromethoxy precursors .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .

Chemical Reactions Analysis

Types of Reactions

5-(4-bromophenyl)-2-(cyclopentylsulfanyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the cyclopentylsulfanyl group can yield sulfoxides or sulfones, while substitution of the bromine atom can introduce various functional groups, leading to a diverse range of derivatives .

Scientific Research Applications

5-(4-bromophenyl)-2-(cyclopentylsulfanyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-2-(cyclopentylsulfanyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The presence of the trifluoromethoxy group enhances its binding affinity and selectivity, making it a potent modulator of biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-bromophenyl)-2-(cyclopentylsulfanyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole stands out due to its combination of bromophenyl, cyclopentylsulfanyl, and trifluoromethoxyphenyl groups attached to an imidazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

5-(4-bromophenyl)-2-cyclopentylsulfanyl-1-[4-(trifluoromethoxy)phenyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrF3N2OS/c22-15-7-5-14(6-8-15)19-13-26-20(29-18-3-1-2-4-18)27(19)16-9-11-17(12-10-16)28-21(23,24)25/h5-13,18H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYAPOFRQGDJRED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SC2=NC=C(N2C3=CC=C(C=C3)OC(F)(F)F)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrF3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(4-bromophenyl)-2-(cyclopentylsulfanyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole
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5-(4-bromophenyl)-2-(cyclopentylsulfanyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole
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5-(4-bromophenyl)-2-(cyclopentylsulfanyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole
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5-(4-bromophenyl)-2-(cyclopentylsulfanyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole
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5-(4-bromophenyl)-2-(cyclopentylsulfanyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole
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5-(4-bromophenyl)-2-(cyclopentylsulfanyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole

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